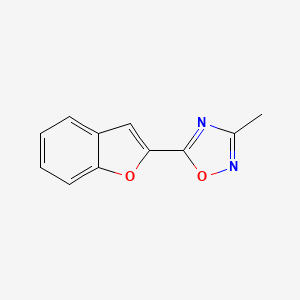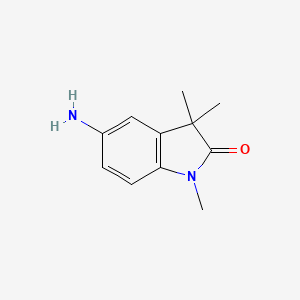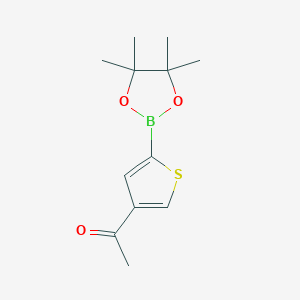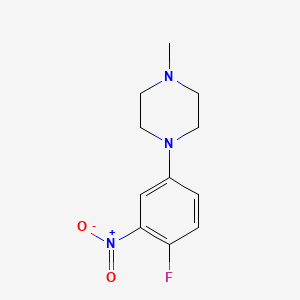
3-(3-(Trifluoromethyl)phenyl)isonicotinic acid
Vue d'ensemble
Description
3-(3-(Trifluoromethyl)phenyl)isonicotinic acid is a chemical compound with the molecular formula C13H8F3NO2 . It is also known as 3-[3-(Trifluoromethyl)phenyl]-4-pyridinecarboxylic acid .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes compounds like 3-(3-(Trifluoromethyl)phenyl)isonicotinic acid, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis involves a stepwise liquid-phase/vapor–phase process .Molecular Structure Analysis
The trifluoromethyl group is a functional group that has the formula -CF3. It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .Chemical Reactions Analysis
The trifluoromethyl group occurs in certain pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Physical And Chemical Properties Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .Applications De Recherche Scientifique
Suzuki-Miyaura Cross-Coupling Reactions
3-(Trifluoromethyl)phenylboronic acid, a compound similar to 3-(3-(Trifluoromethyl)phenyl)isonicotinic acid, has been used as a reactant in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Aerobic Oxidative Cross-Coupling
This compound has also been involved in aerobic oxidative cross-coupling reactions . These reactions are a type of cross-coupling reaction that uses oxygen in the air as the oxidant .
Microwave-Assisted Petasis Reactions
Microwave-assisted Petasis reactions have used this compound as a reactant . The Petasis reaction is a multi-component reaction that combines an amine, a boronic acid, and a carbonyl compound to form an amino acid derivative .
Rhodium-Catalyzed Addition Reactions
Rhodium-catalyzed addition reactions have also used this compound . These reactions typically involve the addition of a nucleophile to a substrate in the presence of a rhodium catalyst .
Synthesis of Biologically Active Molecules
The compound has been used in the synthesis of biologically active molecules . This could include a wide range of potential applications, from drug development to the creation of new materials .
Antidepressant Research
A compound synthesized based on the chemical structure of an active integrant of Piper laetispicum C. DC, which is similar to 3-(3-(Trifluoromethyl)phenyl)isonicotinic acid, has shown antidepressant effects . The study assessed the antidepressant effect of the compound and investigated the underlying mechanism with learned helplessness (LH) and social defeat stress (SDS) mice model of depression .
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds have been used in the treatment of tuberculosis, suggesting potential anti-mycobacterial activity .
Mode of Action
It’s known that isoniazid derivatives, which include this compound, are cleaved into isonicotinic acid, the bioactive form of isoniazid . This suggests that the compound may interact with its targets through a prodrug mechanism.
Pharmacokinetics
Safety data sheets indicate that the compound may be toxic if swallowed, in contact with skin, or if inhaled , suggesting that it can be absorbed through these routes.
Result of Action
Based on the potential anti-mycobacterial activity, it can be hypothesized that the compound may inhibit the growth or kill mycobacteria, thereby alleviating symptoms of diseases like tuberculosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(3-(Trifluoromethyl)phenyl)isonicotinic acid. For instance, the compound is classified as a flammable liquid and vapor, and it’s recommended to be used only outdoors or in a well-ventilated area . Moreover, it’s moisture-sensitive, suggesting that humidity could affect its stability .
Safety and Hazards
3-(3-(Trifluoromethyl)phenyl)isonicotinic acid is a combustible material. It is harmful if swallowed, toxic in contact with skin, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, fatal if inhaled, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
Orientations Futures
Propriétés
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)9-3-1-2-8(6-9)11-7-17-5-4-10(11)12(18)19/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDLBYKAJFSFBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687971 | |
| Record name | 3-[3-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(Trifluoromethyl)phenyl)isonicotinic acid | |
CAS RN |
1261579-81-0 | |
| Record name | 3-[3-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2-([6-(4-Fluorophenyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1440580.png)

![1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1440582.png)







![3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid](/img/structure/B1440597.png)

